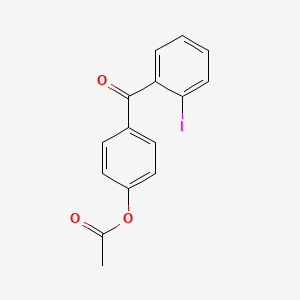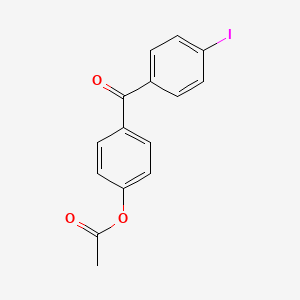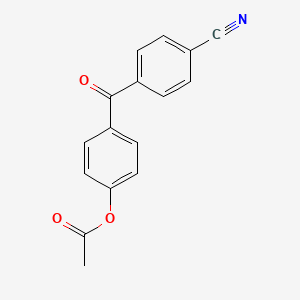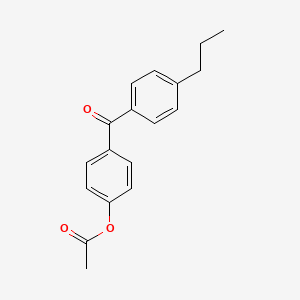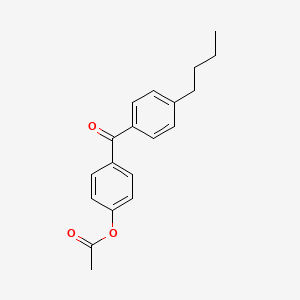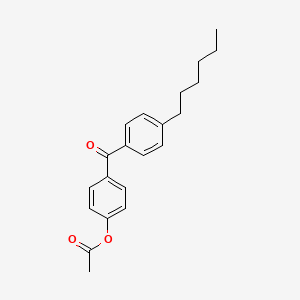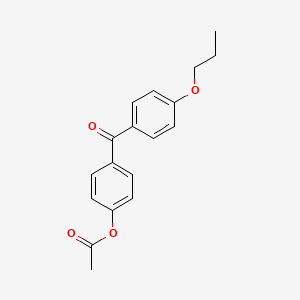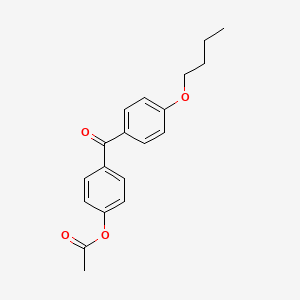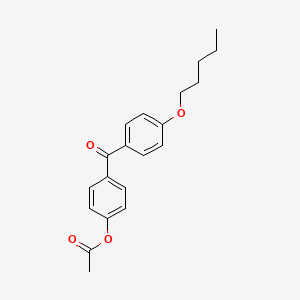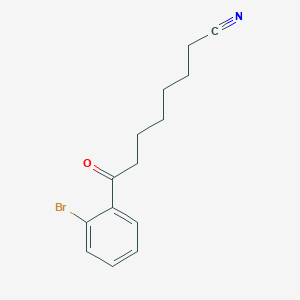
8-(2-Bromophenyl)-8-oxooctanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-(2-Bromophenyl)-8-oxooctanenitrile" is not directly described in the provided papers. However, the papers do discuss related bromophenyl compounds with various structural characteristics and synthetic methods. For instance, the first paper describes a compound synthesized using a multicomponent reaction involving 3-bromobenzaldehyde, malononitrile, and dimedone, which suggests a possible synthetic route that could be adapted for the synthesis of this compound .
Synthesis Analysis
The synthesis of bromophenyl compounds can be complex, involving multicomponent reactions. The paper details the synthesis of a related compound using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as a catalyst. This method could potentially be modified to synthesize this compound by altering the starting materials and reaction conditions to fit the desired structure.
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is often determined using X-ray diffraction techniques, as seen in the papers provided. For example, the compound in paper crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding. While the exact structure of this compound is not discussed, similar analytical methods could be employed to determine its molecular structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the provided papers. However, the properties of bromophenyl compounds generally include their crystalline structure, hydrogen bonding patterns, and π-π interactions, as mentioned in papers and . These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to the structure of interest, has been developed, emphasizing the challenges of working with brominated compounds and providing a basis for understanding the chemical reactivity and potential applications of brominated organic compounds, including 8-(2-Bromophenyl)-8-oxooctanenitrile (Qiu et al., 2009).
Analytical Methods and Antioxidant Activity
Research on determining antioxidant activity emphasizes the importance of analytical methods for assessing the bioactivity of compounds. While not directly related to this compound, this review highlights the significance of evaluating the biological effects of chemical compounds, which could be relevant for assessing the bioactive potential of brominated molecules (Munteanu & Apetrei, 2021).
Immunomodulatory Effects of Phytochemicals
The modulatory effects of Phyllanthus species and their bioactive metabolites on the immune system are explored, providing a context for understanding how brominated compounds, such as this compound, could potentially influence immune responses. This area of research underscores the therapeutic potential of chemical compounds in treating immune-related disorders (Jantan et al., 2019).
Environmental Toxicology
The environmental concentrations and toxicology of brominated compounds, such as 2,4,6-Tribromophenol, are critically reviewed, highlighting the ecological and human health implications of brominated flame retardants and related chemicals. This research is pertinent to understanding the environmental impact of brominated compounds, potentially including this compound (Koch & Sures, 2018).
Wirkmechanismus
The mechanism of action of bromophenyl compounds can vary widely depending on their structure and the biological system in which they are acting. Some boronic acids, which are structurally similar to bromophenyl compounds, have been found to have anticancer, antibacterial, and antiviral activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
8-(2-bromophenyl)-8-oxooctanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGRNHRDODNSAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642196 |
Source


|
| Record name | 8-(2-Bromophenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-78-4 |
Source


|
| Record name | 2-Bromo-η-oxobenzeneoctanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Bromophenyl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

